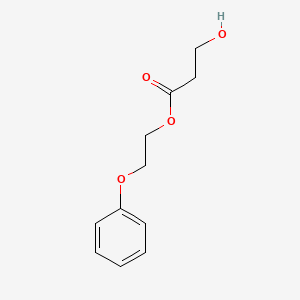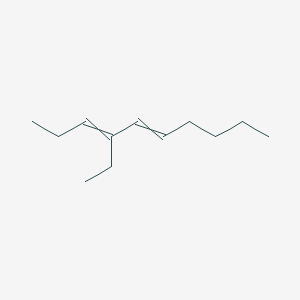
6-Acetyl-2-carbamoyl-3-methyl-1-oxoquinoxalin-1-ium-4(1H)-olate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Quinoxalinecarboxamide, 6-acetyl-3-methyl-, 1,4-dioxide is a heterocyclic compound belonging to the quinoxaline family. Quinoxaline derivatives are known for their diverse biological activities, including antibacterial, antifungal, antiviral, and anticancer properties . The presence of the 1,4-dioxide moiety in the structure enhances its reactivity and potential therapeutic applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Quinoxalinecarboxamide, 6-acetyl-3-methyl-, 1,4-dioxide typically involves the condensation of o-phenylenediamine with 1,2-dicarbonyl compounds, followed by oxidation to introduce the 1,4-dioxide functionality . Various synthetic routes have been developed, focusing on green chemistry principles and cost-effective methods .
Industrial Production Methods
Industrial production methods for quinoxaline derivatives often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include continuous flow processes and the use of catalysts to enhance reaction efficiency .
Análisis De Reacciones Químicas
Types of Reactions
2-Quinoxalinecarboxamide, 6-acetyl-3-methyl-, 1,4-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional oxygen functionalities.
Reduction: Reduction reactions can convert the 1,4-dioxide moiety to the corresponding quinoxaline.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoxaline N-oxides, while reduction can produce quinoxaline derivatives without the dioxide functionality .
Aplicaciones Científicas De Investigación
2-Quinoxalinecarboxamide, 6-acetyl-3-methyl-, 1,4-dioxide has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of 2-Quinoxalinecarboxamide, 6-acetyl-3-methyl-, 1,4-dioxide involves its interaction with various molecular targets and pathways. The compound can form hydrogen bonds, dipole-dipole interactions, and π-stacking interactions with target proteins, enzymes, and receptors . These interactions can inhibit the growth of bacteria, fungi, and cancer cells by disrupting essential biological processes .
Comparación Con Compuestos Similares
Similar Compounds
6-chloro-2-quinoxalinecarboxylic acid 1,4-dioxide: Known for its antibacterial activity.
7-chloro-2-(ethoxycarbonyl)-3-methyl-6-(piperazin-1-yl)quinoxaline 1,4-dioxide: Exhibits potent activity against Mycobacterium tuberculosis.
Uniqueness
2-Quinoxalinecarboxamide, 6-acetyl-3-methyl-, 1,4-dioxide is unique due to its specific substitution pattern, which enhances its biological activity and potential therapeutic applications . The presence of the acetyl and methyl groups, along with the 1,4-dioxide functionality, contributes to its distinct chemical and biological properties .
Propiedades
Número CAS |
59689-84-8 |
|---|---|
Fórmula molecular |
C12H11N3O4 |
Peso molecular |
261.23 g/mol |
Nombre IUPAC |
6-acetyl-3-methyl-4-oxido-1-oxoquinoxalin-1-ium-2-carboxamide |
InChI |
InChI=1S/C12H11N3O4/c1-6-11(12(13)17)15(19)9-4-3-8(7(2)16)5-10(9)14(6)18/h3-5H,1-2H3,(H2,13,17) |
Clave InChI |
OYTSRXYPXWFVEY-UHFFFAOYSA-N |
SMILES canónico |
CC1=C([N+](=O)C2=C(N1[O-])C=C(C=C2)C(=O)C)C(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


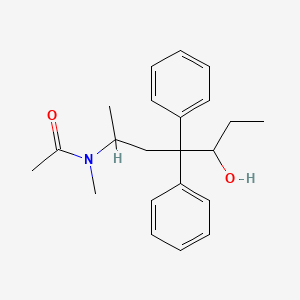
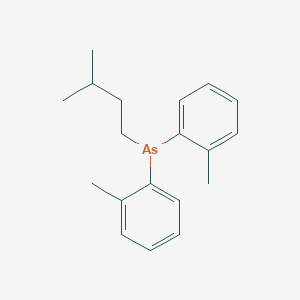
![N-(6-Aminonaphthalen-2-yl)-N'-[(pyridin-4-yl)methyl]urea](/img/structure/B14615903.png)
![(6-Chloro-3-methyl-[1,2]oxazolo[4,5-c]pyridin-4-yl)hydrazine](/img/structure/B14615918.png)
![2-amino-N-[(E)-hydrazinylidenemethyl]-1,8-naphthyridine-3-carboxamide](/img/structure/B14615920.png)
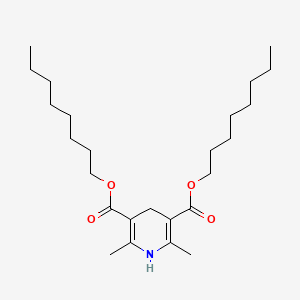
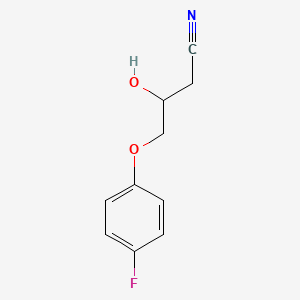
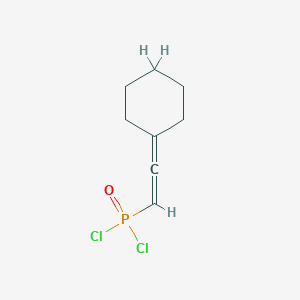
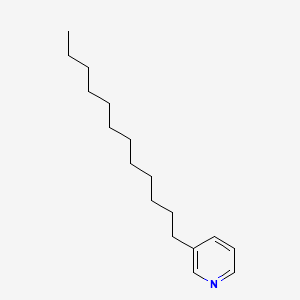
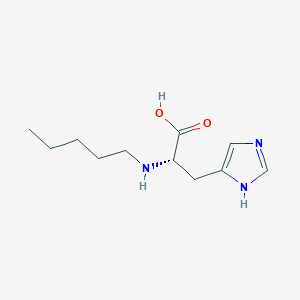
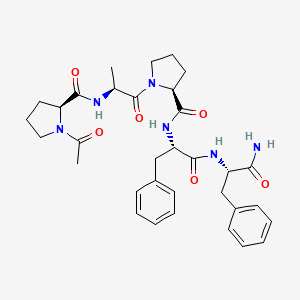
![Acetamide, N,N'-[(4-nitrophenyl)methylene]bis[2,2-dichloro-](/img/structure/B14615952.png)
